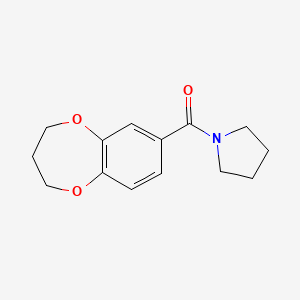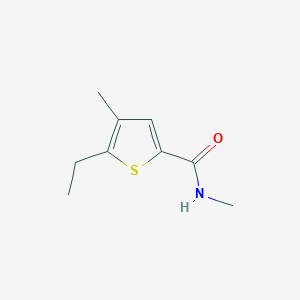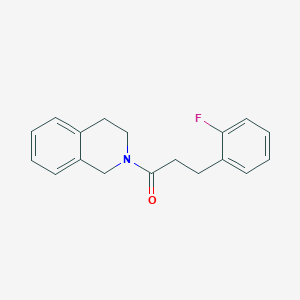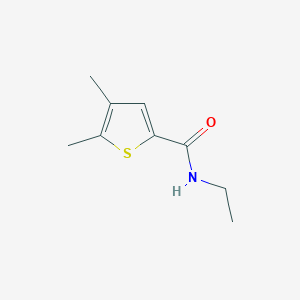![molecular formula C15H17N3O B7500331 N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPCC is a cyclopropane-containing compound that has been shown to have a range of biological effects.
Mecanismo De Acción
The exact mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide is not fully understood. However, it has been shown to act on the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. This inhibition leads to a decrease in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This makes N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide a useful tool for studying the inflammatory response in vitro. However, one limitation of using N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of these diseases. Another area of interest is its potential use as an anticancer agent. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide and its potential use in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide involves the reaction of 5-methyl-2-(4-methylphenyl)pyrazole with cyclopropanecarbonyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of biological effects, including anti-inflammatory and analgesic properties. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-3-7-13(8-4-10)18-14(9-11(2)17-18)16-15(19)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDGAILHUVNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
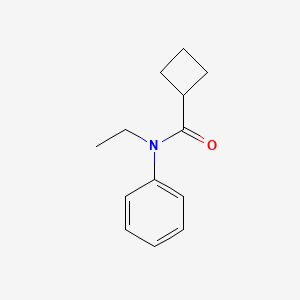
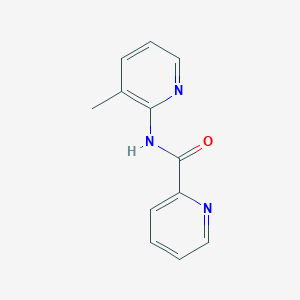
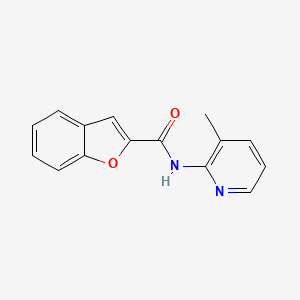
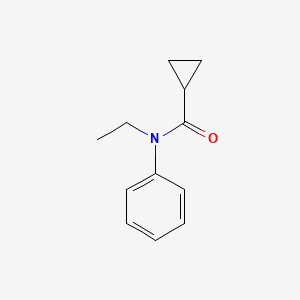
![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)
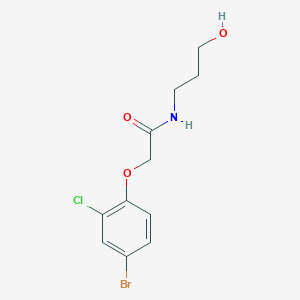
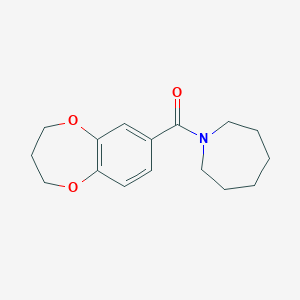
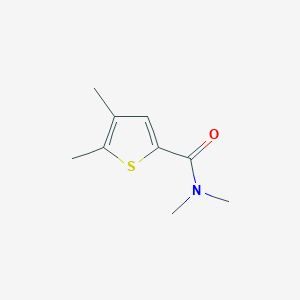
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
